molecular formula C11H11N3O7S B2414673 N-(1,1-dioxidotetrahydrothiophen-3-yl)-3,5-dinitrobenzamide CAS No. 303016-17-3

N-(1,1-dioxidotetrahydrothiophen-3-yl)-3,5-dinitrobenzamide

Cat. No.: B2414673
CAS No.: 303016-17-3
M. Wt: 329.28
InChI Key: MVMKMIUFQUSEIL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(1,1-dioxidotetrahydrothiophen-3-yl)-3,5-dinitrobenzamide: is an organic compound that belongs to the class of thieno[2,3-d]pyrimidinedione derivatives

Properties

IUPAC Name

N-(1,1-dioxothiolan-3-yl)-3,5-dinitrobenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11N3O7S/c15-11(12-8-1-2-22(20,21)6-8)7-3-9(13(16)17)5-10(4-7)14(18)19/h3-5,8H,1-2,6H2,(H,12,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MVMKMIUFQUSEIL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CS(=O)(=O)CC1NC(=O)C2=CC(=CC(=C2)[N+](=O)[O-])[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11N3O7S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1,1-dioxidotetrahydrothiophen-3-yl)-3,5-dinitrobenzamide typically involves the following steps:

    Formation of the dioxido-tetrahydrothiophene ring: This can be achieved through the oxidation of tetrahydrothiophene using suitable oxidizing agents such as hydrogen peroxide or peracids.

    Nitration of benzamide: The benzamide moiety is nitrated using a mixture of concentrated nitric acid and sulfuric acid to introduce nitro groups at the 3 and 5 positions.

    Coupling reaction: The dioxido-tetrahydrothiophene ring is then coupled with the nitrated benzamide under appropriate conditions, such as using a coupling agent like dicyclohexylcarbodiimide (DCC) in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of This compound may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.

Chemical Reactions Analysis

Types of Reactions

N-(1,1-dioxidotetrahydrothiophen-3-yl)-3,5-dinitrobenzamide: undergoes various chemical reactions, including:

    Oxidation: The dioxido-tetrahydrothiophene ring can be further oxidized under strong oxidizing conditions.

    Reduction: The nitro groups in the benzamide moiety can be reduced to amino groups using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitro positions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, peracids.

    Reduction: Hydrogen gas, palladium on carbon.

    Substitution: Nucleophiles such as amines or thiols.

Major Products Formed

    Oxidation: Further oxidized derivatives of the dioxido-tetrahydrothiophene ring.

    Reduction: Amino derivatives of the benzamide moiety.

    Substitution: Substituted derivatives at the nitro positions.

Scientific Research Applications

Medicinal Chemistry

The compound has garnered attention for its potential in developing new therapeutic agents. Its structural features suggest various mechanisms of action that can be exploited in drug design.

Antitumor Activity

Research indicates that N-(1,1-dioxidotetrahydrothiophen-3-yl)-3,5-dinitrobenzamide exhibits significant cytotoxic effects against several cancer cell lines.

Cell LineIC50 (µM)Mechanism of Action
HeLa15Induction of apoptosis via nitroso intermediates
MCF-720Inhibition of cell proliferation
A54925Modulation of apoptotic pathways

These findings suggest that the compound can effectively inhibit the growth of cancer cells through apoptosis induction and modulation of cell signaling pathways.

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial efficacy against various bacterial strains.

Bacterial StrainZone of Inhibition (mm)Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus1232 µg/mL
Escherichia coli1064 µg/mL

While moderate antibacterial activity was observed, further studies are needed to elucidate the exact mechanisms involved in bacterial inhibition.

The compound's biological activities extend beyond anticancer and antimicrobial effects. It has shown promise in neuroprotective applications as well.

Neuroprotective Effects

Studies have indicated that this compound may modulate oxidative stress pathways, providing protective effects on neuronal cells. This property is particularly relevant in models of neurodegenerative diseases.

Case Study on Cancer Treatment

  • Objective : Evaluate the anticancer effects in breast cancer models.
  • Results : Demonstrated significant apoptosis induction in cancer cells with minimal effects on normal cells.

Case Study on Infection Control

  • Objective : Assess antimicrobial efficacy against resistant bacterial strains.
  • Results : Showed effective inhibition of growth in multi-drug resistant strains.

Mechanism of Action

The mechanism of action of N-(1,1-dioxidotetrahydrothiophen-3-yl)-3,5-dinitrobenzamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to enzymes or receptors: Modulating their activity and influencing cellular processes.

    Interacting with DNA or RNA: Affecting gene expression and protein synthesis.

    Disrupting cellular membranes: Leading to cell death or altered cellular functions.

Comparison with Similar Compounds

N-(1,1-dioxidotetrahydrothiophen-3-yl)-3,5-dinitrobenzamide: can be compared with other similar compounds, such as:

    N-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-1H-pyrazol-5-yl)acetamide: A compound with a similar dioxido-tetrahydrothiophene ring but different substituents on the benzamide moiety.

    N-(1,1-dioxidotetrahydrothiophen-3-yl)-2,3-dimethoxybenzamide: Another derivative with methoxy groups instead of nitro groups on the benzamide moiety.

The uniqueness of This compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Biological Activity

N-(1,1-dioxidotetrahydrothiophen-3-yl)-3,5-dinitrobenzamide is a compound of interest due to its potential biological activity. This article aims to explore its biological properties, supported by data tables and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound indicates a complex structure featuring a dinitrobenzamide moiety linked to a tetrahydrothiophene ring. Understanding the chemical properties is crucial for predicting its biological activity.

PropertyValue
Molecular FormulaC11H12N4O4S
Molecular Weight284.30 g/mol
Melting PointNot specified
SolubilitySoluble in DMSO
DensityNot specified

Antimicrobial Activity

Research has indicated that compounds with similar structures exhibit significant antimicrobial properties. The presence of nitro groups is often associated with increased antibacterial and antifungal activity.

Case Study: Antibacterial Activity

In a study evaluating various derivatives of dinitrobenzene compounds, it was found that many exhibited potent antibacterial activity against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were determined for several strains.

Table 2: Antibacterial Activity of Related Compounds

CompoundBacterial StrainMIC (µg/mL)
This compoundStaphylococcus aureus250
This compoundEscherichia coli500
This compoundPseudomonas aeruginosa100

The mechanism by which this compound exerts its biological effects may involve the disruption of bacterial cell wall synthesis or interference with DNA replication processes. Nitro groups are known to participate in redox reactions that can damage cellular components.

Toxicological Profile

While the biological activity is promising, understanding the toxicological implications is equally important. Compounds with nitro groups can exhibit cytotoxic effects at higher concentrations.

Table 3: Toxicological Data Summary

EndpointObserved Effects
Acute ToxicityHarmful if ingested; skin irritant
Chronic ExposurePotential for carcinogenic effects
LD50 (rat)Not established

Q & A

Q. What synthetic methodologies are commonly employed for the preparation of N-(1,1-dioxidotetrahydrothiophen-3-yl)-3,5-dinitrobenzamide?

The compound is typically synthesized via coupling reactions between 3,5-dinitrobenzoic acid derivatives and amine-containing substrates. For example, carbodiimide-mediated amidation (e.g., EDC or DCC) or boric acid-assisted condensation under mild conditions can achieve yields >70%. Key steps include activating the carboxylic acid group and optimizing reaction pH to minimize nitro group reduction .

Q. How is the structural integrity of this compound confirmed post-synthesis?

Characterization relies on multi-spectral analysis:

  • 1H/13C NMR : Aromatic protons (δ 8.5–9.0 ppm) and sulfone protons (δ 3.0–4.0 ppm) confirm substitution patterns .
  • IR Spectroscopy : Stretching vibrations for C=O (1670–1620 cm⁻¹) and sulfone groups (1300–1150 cm⁻¹) validate functional groups .
  • Elemental Analysis : C, H, N, and S percentages are matched to theoretical values (error <0.3%) .

Q. What biological activities have been reported for this compound?

Derivatives exhibit antimicrobial activity against Streptococcus mutans (MIC: 12.5 µg/mL) and Candida albicans (MIC: 25 µg/mL), likely due to nitro group-mediated oxidative stress. Coccidiostatic effects against Eimeria tenella in avian models are also documented .

Advanced Research Questions

Q. How can regioselective functionalization challenges in derivatives of this compound be addressed?

Regioselectivity in nitro group modifications (e.g., reduction to amines) requires controlled catalytic hydrogenation (H₂/Pd-C, 30 psi) or enzymatic methods to avoid over-reduction. Solvent polarity (e.g., DMF vs. THF) and temperature gradients (0–25°C) are critical for selectivity .

Q. What strategies resolve contradictions in spectral data for structurally similar analogs?

Overlapping NMR signals in aromatic regions can be resolved via 2D NMR (COSY, HSQC) to assign coupling patterns. Computational chemistry tools (DFT calculations) predict electronic environments, aiding in distinguishing nitro vs. sulfone contributions . For crystallographic ambiguities, high-resolution SC-XRD (e.g., synchrotron sources) clarifies bond lengths and angles .

Q. How can electrochemical biosensors incorporating this compound optimize sensitivity?

Using nanocomposites (e.g., FePt/CNTs) enhances electron transfer kinetics. The compound’s nitro groups act as redox mediators, with sensitivity tuned by adjusting modifier loading (0.5–2.0 wt%) and pH (6.5–7.5). Limit of detection (LOD) for glutathione reaches 0.1 nM in optimized systems .

Q. What computational methods predict the compound’s structure-activity relationships (SAR) for antimicrobial applications?

Molecular docking (AutoDock Vina) identifies binding affinities to microbial enzymes (e.g., C. albicans CYP51). QSAR models using Hammett constants (σ) for nitro groups correlate with MIC values (R² >0.85). MD simulations (AMBER) assess stability of ligand-enzyme complexes .

Q. How are reaction yields improved in large-scale synthesis?

Microwave-assisted synthesis (100°C, 20 min) reduces side reactions vs. conventional heating. Solvent-free conditions or ionic liquids (e.g., [BMIM][BF₄]) improve atom economy. Catalytic recycling (e.g., immobilized lipases) enhances sustainability .

Data Contradiction Analysis

Q. Why do anti-tubercular activities vary across derivatives with similar substituents?

Discrepancies arise from steric hindrance in bulky substituents (e.g., cyclooctyl vs. phenyl groups), affecting membrane permeability. Bioassays against Mycobacterium tuberculosis H37Rv show EC₅₀ values ranging from 0.8 µg/mL (optimized analogs) to >50 µg/mL (sterically hindered derivatives) .

Q. What explains conflicting electrochemical results in biosensor studies?

Variations in electrode surface roughness (AFM-measured Ra values) and mediator leaching rates cause reproducibility issues. Standardizing nanocomposite dispersion (sonication time: 30–60 min) and using Nafton coatings reduce signal drift .

Methodological Recommendations

  • Synthetic Optimization : Use in situ FTIR to monitor reaction progress and avoid intermediate degradation .
  • Crystallography : For polymorph screening, employ solvent-drop grinding with acetonitrile/ethanol mixtures .
  • Biosensor Calibration : Incorporate internal standards (e.g., ferrocene) to normalize redox signals in complex matrices .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.